molecular formula C7H8N3NaO3S B15342288 Sodium p-aminobenzenesulfonylurea CAS No. 4675-90-5

Sodium p-aminobenzenesulfonylurea

Cat. No.: B15342288
CAS No.: 4675-90-5
M. Wt: 237.21 g/mol
InChI Key: FJTJOTPCVYLEBW-UHFFFAOYSA-M
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Description

Sodium p-Aminobenzenesulfonylurea, also known as sulfanilylurea monosodium salt, is a chemical compound with the CAS Registry Number 4675-90-5 . It is part of the sulfonylurea class, which has been historically significant in scientific research, particularly in studies related to glucose metabolism and insulin secretion . Sulfonylureas are known to act as insulin secretagogues by binding to and inhibiting the sulfonylurea receptor (SUR) subunit on ATP-sensitive potassium (KATP) channels in pancreatic beta cells . This binding leads to membrane depolarization, calcium influx, and a subsequent stimulation of insulin release, a mechanism that has made related compounds invaluable tools for researching type 2 diabetes . The monosodium salt form, such as in this product, is typically developed to improve the aqueous solubility of a compound for more convenient in vitro experimentation. This product is intended for research purposes only, providing scientists with a high-purity compound for biochemical and pharmacological studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4675-90-5

Molecular Formula

C7H8N3NaO3S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonylcarbamoylazanide

InChI

InChI=1S/C7H9N3O3S.Na/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);/q;+1/p-1

InChI Key

FJTJOTPCVYLEBW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)[NH-].[Na+]

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium P Aminobenzenesulfonylurea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. nih.govnih.gov The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that serves as a molecular fingerprint. nih.gov For Sodium p-aminobenzenesulfonylurea, NMR studies, including those of the sodium ion itself, are crucial for elucidating its structure in solution. nih.gov

While one-dimensional NMR provides initial structural data, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for a more in-depth conformational analysis. These methods reveal through-bond and through-space correlations between different nuclei, allowing for the determination of the molecule's preferred three-dimensional shape in solution. nih.gov By analyzing the coupling constants and cross-peaks in these spectra, researchers can deduce the torsional angles between different parts of the molecule, providing a detailed picture of its conformational landscape. nih.gov The chemical shifts of nuclei like ¹H, ¹³C, and ¹⁵N are highly sensitive to the local geometry, making them valuable probes for conformational changes. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable solvent.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to -NH₂)6.6 - 6.8114 - 116
Aromatic C-H (ortho to -SO₂NHCONH₂)7.5 - 7.7128 - 130
Amine (-NH₂)5.0 - 6.0-
Sulfonylurea (-SO₂NHCONH₂)8.0 - 9.0 (SO₂NH), 6.5 - 7.5 (CONH₂)155 - 158 (C=O)
Aromatic C (ipso to -NH₂)-150 - 152
Aromatic C (ipso to -SO₂NHCONH₂)-138 - 140

Note: The exact chemical shifts can vary depending on the solvent and concentration.

To overcome challenges like spectral overlap, which can be significant in complex molecules, isotopic labeling is a powerful strategy. nih.govnih.gov By selectively replacing certain atoms (e.g., ¹²C with ¹³C or ¹⁴N with ¹⁵N), specific signals in the NMR spectrum can be enhanced or distinguished. nih.govsigmaaldrich.com This technique is instrumental in unambiguously assigning resonances to particular atoms within the this compound molecule. nih.gov For instance, ¹⁵N labeling of the amine and urea (B33335) nitrogens would allow for direct observation of their chemical environments and their involvement in hydrogen bonding. Similarly, ¹³C labeling of the carbonyl group can provide precise information about this functional group's electronic environment. sigmaaldrich.com

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. msu.edu The frequencies of these vibrations are characteristic of specific functional groups and the types of chemical bonds present. msu.edulumenlearning.com

The IR and Raman spectra of this compound exhibit a series of absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. lumenlearning.comspectroscopyonline.com These spectra are invaluable for confirming the presence of key structural features. nih.govlibretexts.org

Key Vibrational Modes for this compound:

N-H Stretching: The primary amine (-NH₂) and the urea (-NH-) groups show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding. masterorganicchemistry.com

C=O Stretching: A strong absorption band, typically between 1630 and 1830 cm⁻¹, is indicative of the carbonyl group (C=O) in the urea moiety. masterorganicchemistry.comresearchgate.net

S=O Stretching: The sulfonyl group (-SO₂-) gives rise to two distinct stretching vibrations, an asymmetric and a symmetric stretch, usually found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: The benzene (B151609) ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. lumenlearning.comvscht.cz

C-N Stretching: Vibrations associated with the C-N bonds of the amine and urea groups typically appear in the 1200-1350 cm⁻¹ range. s-a-s.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300 - 3500
Urea (-SO₂NHCONH₂)N-H Stretch3200 - 3400
Carbonyl (C=O)C=O Stretch1650 - 1690
Sulfonyl (-SO₂)Asymmetric S=O Stretch1300 - 1350
Sulfonyl (-SO₂)Symmetric S=O Stretch1140 - 1180
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600

Hydrogen bonding plays a critical role in determining the solid-state structure and properties of this compound. Vibrational spectroscopy is particularly sensitive to the effects of hydrogen bonding. nih.gov The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H and O-H stretching bands in the IR spectrum. nih.gov By analyzing these shifts, the strength and nature of the hydrogen bonding network can be inferred. In the case of this compound, intermolecular hydrogen bonds are expected between the amine group, the urea moiety, and the sulfonyl group, creating a complex supramolecular architecture. researchgate.net

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgrigaku.com By diffracting a beam of X-rays off a single crystal of this compound, a unique diffraction pattern is produced. youtube.com Mathematical analysis of this pattern allows for the generation of an electron density map, from which the positions of individual atoms can be determined with high accuracy. umass.educarleton.edu

This technique provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds. carleton.edu

Crystal packing: How the individual molecules of this compound are arranged in the crystal lattice. mdpi.com

Absolute configuration: The exact spatial arrangement of atoms in chiral molecules. rigaku.com

Intermolecular interactions: Detailed insights into the hydrogen bonding and other non-covalent interactions that hold the crystal together. mdpi.com

The resulting crystal structure reveals the molecule's conformation in the solid state and provides a definitive picture of the intermolecular hydrogen bonding network, corroborating the findings from vibrational spectroscopy. nih.gov The sodium ion's coordination environment, including its interactions with the sulfonylurea moiety and any water molecules of crystallization, can also be precisely determined. nih.gov

Determination of Solid-State Molecular Conformation

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, the ionic nature of the compound introduces strong electrostatic interactions between the sodium cations (Na⁺) and the p-aminobenzenesulfonylurea anions.

Beyond the primary ionic interactions, hydrogen bonding is expected to play a significant role in the crystal packing. The amino group (-NH₂) and the urea moiety (-NH-CO-NH₂) are excellent hydrogen bond donors, while the sulfonyl group (-SO₂) and the carbonyl group (C=O) are effective hydrogen bond acceptors. This can lead to the formation of extensive one-, two-, or three-dimensional networks, which stabilize the crystal structure. For instance, the anions may form head-to-head or head-to-tail arrangements, creating sheets or chains linked by hydrogen bonds. The sodium ions are typically coordinated by multiple oxygen atoms from the sulfonyl and carbonyl groups of neighboring anions, as well as potentially by water molecules if the crystal is a hydrate (B1144303) nih.govresearchgate.net. The coordination geometry around the sodium ion can vary, with common arrangements being octahedral or tetrahedral nih.gov.

Advanced Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation of organic compounds, providing precise information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm) rsc.orgmdpi.com. This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, the theoretical monoisotopic mass of the anion ([C₇H₈N₃O₃S]⁻) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental formula.

Table 1: Theoretical Mass and Elemental Composition of p-aminobenzenesulfonylurea Anion

ParameterValue
Molecular FormulaC₇H₈N₃O₃S
Monoisotopic Mass214.0313 Da
Elemental CompositionC: 39.24%, H: 3.76%, N: 19.61%, O: 22.40%, S: 14.97%

Note: The table reflects the properties of the anionic part of the molecule, which is typically observed in mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions nih.govnih.govresearchgate.net. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and confirmation.

For the p-aminobenzenesulfonylurea anion, collision-induced dissociation (CID) would likely lead to specific fragmentation pathways. Based on the fragmentation of other aromatic sulfonamides and sulfonylureas, common fragmentation points include the cleavage of the S-N bond and the C-S bond nih.govresearchgate.netacs.org. A plausible fragmentation pathway for the [M-H]⁻ ion of p-aminobenzenesulfonylurea would involve the loss of SO₂ (64 Da) and the cleavage of the urea moiety.

Table 2: Plausible MS/MS Fragmentation of the [M-H]⁻ Ion of p-aminobenzenesulfonylurea

Precursor Ion (m/z)Proposed Fragment IonFragment Ion (m/z)Neutral Loss
214.03[C₆H₅NH₂]⁻92.05C H N₂ O₃ S
214.03[SO₂NHCONH₂]⁻95.98C₇H₈N
214.03[C₇H₈N₂O]⁻136.06S O₂

Note: The fragmentation pathways are proposed based on general principles of mass spectrometry and data from related compounds.

Chiroptical Spectroscopy for Chiral Sulfonylurea Derivatives

While this compound itself is not a chiral molecule, the sulfonylurea scaffold is present in many chiral drugs. Chiroptical spectroscopy techniques are essential for the analysis of these chiral derivatives.

Circular Dichroism (CD) for Enantiomeric Excess and Conformational Studies

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional structure of molecules and is particularly valuable for determining the enantiomeric excess (ee) and studying the conformational properties of chiral compounds.

In the context of chiral sulfonylurea derivatives, where a stereocenter might be introduced in the side chain, CD spectroscopy would be a powerful tool. The CD spectrum provides a unique fingerprint for each enantiomer. The sign and magnitude of the CD signals can be used to determine the absolute configuration of the chiral center and to quantify the relative amounts of each enantiomer in a mixture. Furthermore, changes in the CD spectrum can provide insights into conformational changes of the molecule in solution, for example, upon binding to a biological target.

Theoretical and Computational Chemistry of Sodium P Aminobenzenesulfonylurea

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of sodium p-aminobenzenesulfonylurea. These methods are instrumental in predicting characteristics that are often challenging to determine experimentally.

Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of sulfacetamide (B1682645), the parent molecule of this compound. Studies on its interaction with surfaces like anatase TiO₂ reveal significant insights into its reactivity. rsc.orgresearchgate.net Adsorption of sulfacetamide on the TiO₂(001) and (101) surfaces leads to changes in bond lengths, indicating electronic redistribution upon interaction. rsc.orgresearchgate.net For instance, the elongation of certain bonds upon adsorption suggests a weakening of these bonds, which can be precursors to chemical reactions. rsc.orgresearchgate.net

The reactivity of sulfacetamide has been explored through the modeling of degradation pathways. rsc.orgresearchgate.net Proposed mechanisms include the breaking of the side chain, dihydroxylation of the benzene (B151609) ring, substitution of the amino group, and cleavage of the sulfur-nitrogen bond. rsc.orgresearchgate.net The energy barriers for these reactions have been calculated, with some pathways, such as hydroxyl radical attack at specific carbon and nitrogen atoms, being identified as highly probable due to their low activation energies. rsc.orgresearchgate.net These findings are critical in understanding the molecule's stability and degradation profile.

Table 1: Calculated Properties of Sulfacetamide and its Sodium Salt This table presents computed physicochemical properties that are relevant to the molecule's electronic structure and reactivity.

Property Value (Sulfacetamide) Value (Sulfacetamide Sodium) Source
Molecular Weight 214.24 g/mol 254.24 g/mol wikipedia.orgnih.gov
Polar Surface Area 86.46 Ų 89.26 Ų drugbank.comebi.ac.uk
pKa (Strongest Acidic) 4.3 4.30 drugbank.comebi.ac.uk
pKa (Strongest Basic) 2.14 2.14 drugbank.comebi.ac.uk

While specific ab initio studies dedicated solely to the spectroscopic property prediction of this compound are not widely documented in publicly available literature, ab initio methods are a standard approach for such predictions. These methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to calculate various spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) can be utilized to predict UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. Similarly, vibrational frequencies can be computed and compared with experimental Infrared (IR) and Raman spectra to aid in spectral assignment and structural elucidation. The NIST WebBook for sulfacetamide provides experimental UV/Visible and mass spectra, which could be used to benchmark such theoretical calculations. nist.gov

The conformational landscape of sulfonamides is a key determinant of their biological activity and physical properties. For molecules like this compound, rotation around the aryl-SO₂ and SO₂-N bonds can lead to different conformers. Theoretical studies on related aromatic sulfonamides have shown that different stable conformations (rotamers) can exist. researchgate.net

Computational methods, particularly DFT, are used to perform conformational searches and identify energy minima. For sulfacetamide, theoretical studies have been conducted to find the most stable conformers as a prerequisite for further analysis, such as docking studies or the calculation of thermodynamic properties. sci-hub.se These studies involve optimizing the geometry of various initial structures to find the lowest energy conformations. The relative energies of these conformers determine their population distribution at a given temperature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound in different environments, bridging the gap between static quantum chemical pictures and the macroscopic properties of the system.

For instance, in related systems, it has been shown that the preference for a particular conformation can be solvent-dependent. researchgate.net In low-polarity solvents, one conformer might be favored, while in polar solvents, another may become more stable due to different solvation energies of the conformers. researchgate.net Dynamic NMR studies, often complemented by computational modeling, can provide experimental evidence for these dynamic processes. researchgate.net

Understanding the intermolecular interactions of this compound with its environment is crucial for predicting its solubility and transport properties. The COSMO-RS (Conductor-like Screening Model for Real Solvents) has been used to theoretically investigate the thermodynamics of sulfacetamide dissolution in various solvents, including Natural Deep Eutectic Solvents (NADES). sci-hub.se

These calculations can predict the Gibbs free energy of solvation, which is a measure of the strength of the intermolecular interactions between the solute and the solvent. sci-hub.se By analyzing the different energy contributions (e.g., electrostatic, hydrogen bonding, and van der Waals forces), a detailed picture of the interactions can be obtained. For instance, the high solubility of sulfacetamide in certain NADES has been attributed to favorable hydrogen bonding and electrostatic interactions between the sulfonamide and the solvent components. sci-hub.se

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Sulfacetamide
Sulfacetamide sodium
Anatase TiO₂
Carbon
Nitrogen
Oxygen
Sulfur
Hydrogen
Sodium
Choline chloride
Glycerol
p-aminophenol
Theophylline
Homoveratric acid
Paracetamol
Caffeine
Drotaverine HCl
Potassium periodate
Pyrocatechol
Sodium nitrite
2,4-dihydroxybenzophenone
Sodium hydroxide
Hydrochloric acid
Prednisolone acetate
Sulfanilamide
Dapsone
Glucose
Fructose
Sorbitol
Xylitol
Maltose
Sucrose

Structure-Reactivity and Structure-Stability Relationship Studies

The relationship between the structure of sulfonylurea compounds and their reactivity and stability is a key area of computational chemistry research. These studies are crucial for understanding the behavior of these molecules under various conditions.

Computational Prediction of Chemical Reaction Pathways and Transition States

The computational prediction of chemical reactions has become an essential component in the discovery and development of new drugs. nih.gov For the sulfonylurea class of compounds, computational techniques are extensively used to explore their conformational landscapes and identify the most stable tautomeric forms. acs.orgcsic.es Methods such as CREST conformational search combined with CENSO script have been employed to investigate all potential conformational structures. acs.orgcsic.es These foundational analyses are critical precursors to predicting chemical reaction pathways and identifying transition states.

The degradation behavior of sulfonylureas has been a subject of study, with research confirming that the degradation pathways can be complex. For instance, in a study of 2,5-disubstituted sulfonylurea compounds, it was confirmed through HPLC analysis that chlorsulfuron (B1668881) was not a degradation product. nih.govbohrium.com Understanding these pathways is vital for predicting the environmental fate and potential metabolites of these compounds.

While specific studies detailing the complete reaction pathways and transition states for the synthesis or degradation of this compound are not extensively detailed in the provided literature, the general methodologies are well-established. Quantum mechanics and molecular mechanics (QM/MM) are powerful tools used to explore chemical reactions, providing insights into the energy barriers and geometries of transition states. nih.gov Such computational approaches can elucidate the mechanisms of reactions, including the role of substituents on the benzene ring in influencing degradation rates. nih.govbohrium.com

Analysis of Bond Dissociation Energies and Chemical Stability

The chemical stability of sulfonylureas is a critical factor for their synthesis, storage, and application. researchgate.netacs.org Computational studies have identified that the stability of sulfonylurea molecules is largely governed by two main factors: intramolecular hydrogen bonding and potential π–π interactions between aromatic rings. acs.org The presence of an intramolecular hydrogen bond, typically involving an NH group adjacent to the sulfonyl group and a nitrogen donor or the nearby carbonyl group, is a key stabilizing feature. acs.orgcsic.es

The chemical stability of a series of tailored sulfonylureas has been systematically investigated using high-performance liquid chromatography (HPLC). researchgate.netacs.org These studies measure the decomposition of the compounds over time under specific conditions to determine their half-lives, providing a quantitative measure of their stability. researchgate.net

Table 1: Factors Influencing the Stability of Sulfonylureas

Stabilizing FactorDescription
Intramolecular Hydrogen BondingAn NH group adjacent to the sulfonyl group forms a hydrogen bond with a nitrogen donor or the carbonyl group, creating a stable cyclic conformation. acs.orgcsic.es
π–π InteractionsPotential stacking interactions between the aromatic rings of the molecules can contribute to overall stability. acs.org
Substituent EffectsThe nature and position of substituents on the aromatic rings can influence the electronic properties and steric environment, thereby affecting stability. nih.govbohrium.com

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling are powerful computational tools that utilize molecular structure to predict the properties of chemical compounds, accelerating research and development. nih.govnih.gov

Prediction of Physicochemical Properties (excluding biological/pharmacological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict various physicochemical characteristics of chemical compounds. nih.gov This approach is valuable for accelerating the design and development of novel chemical entities. nih.gov For the sulfonylurea family, the goal of developing predictive models for their physicochemical properties has been highlighted as a promising area of research. acs.org

The conformational flexibility of sulfonylureas and the influence of their substituents and the surrounding solvent on their physicochemical properties are key aspects that can be modeled using QSPR. acs.org By establishing a mathematical relationship between the molecular structure and a specific property, QSPR can predict characteristics such as solubility, melting point, boiling point, and partition coefficients. These models combine topological indices or other molecular descriptors with regression algorithms to make these predictions. nih.gov

While a specific QSPR model for this compound is not detailed in the provided results, the methodology is broadly applicable. The development of such models would involve calculating a set of molecular descriptors for the compound and using statistical methods to correlate them with experimentally determined physicochemical properties.

Development of Molecular Descriptors for Structural Characterization

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. nih.gov These descriptors are the cornerstone of QSPR and Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net For sulfonylurea derivatives, both 2D and 3D descriptors have been used to develop models that rationalize the relationship between structure and activity. researchgate.net

The development of molecular descriptors for structural characterization involves several classes of indices:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching, size, and shape. nih.gov

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's spatial arrangement.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

In the context of sulfonylureas, descriptors can be used to characterize the lipophilic areas of the molecules, which are important for their interactions. nih.gov For instance, the structure of sulfonylureas can be broken down into different parts, such as the sulfonylurea bridge, the aromatic ring, and the heterocyclic ring, and descriptors can be calculated for each fragment to build more detailed models. The categorization of sulfonylureas based on the R1, R2, and R3 substituent groups is a practical application of structural characterization for analysis. csic.es

Table 2: Examples of Molecular Descriptor Classes for QSPR Studies

Descriptor ClassExamplesInformation Encoded
TopologicalConnectivity indices, Wiener indexMolecular branching, size, and shape from the 2D structure. nih.gov
GeometricalMolecular surface area, volume3D spatial arrangement and size of the molecule.
ElectronicDipole moment, partial chargesDistribution of electrons within the molecule.
ConstitutionalMolecular weight, atom countsBasic composition of the molecule.

Molecular Interactions and Environmental Fate Studies of Sulfonylurea Compounds

Chemical Degradation Pathways in Environmental Systems

The persistence of Sodium p-aminobenzenesulfonylurea in the environment is ultimately determined by its susceptibility to various degradation processes. These chemical transformations can break down the parent compound into smaller, often less harmful, substances.

Hydrolysis Kinetics and pH Dependency of Sulfonylurea Bridge Cleavage

Hydrolysis, the reaction with water, is a primary degradation pathway for many sulfonylurea compounds. The stability of the sulfonylurea bridge is notably dependent on the pH of the surrounding medium. This cleavage is a critical step in the breakdown of the molecule. The rate of hydrolysis can vary significantly with changes in pH, which will in turn affect the compound's half-life in different aquatic environments.

Biotransformation and Biodegradation Mechanisms

The environmental fate of sulfonylurea compounds, including this compound, is significantly influenced by microbial activity. Biotransformation and biodegradation are key processes that determine the persistence and potential impact of these compounds in soil and aquatic environments. These processes are mediated by a diverse range of microorganisms that have evolved enzymatic machinery to break down these complex molecules.

Microbial Cleavage of the Sulfonylurea Bridge

The cleavage of the sulfonylurea bridge is a critical step in the detoxification and degradation of sulfonylurea herbicides. This cleavage results in the formation of two less active metabolites: a sulfonamide and a heterocyclic amine. nih.gov This hydrolytic process is a common degradation mechanism observed for many sulfonylurea compounds. nih.gov

While specific studies on the microbial cleavage of the sulfonylurea bridge in this compound (also known as sulfacarbamide) are not extensively documented in the reviewed literature, the general mechanism for sulfonylurea herbicides is well-established. Various microbial species have been identified that can facilitate this degradation. For instance, bacterial strains such as Pseudomonas stutzeri have been shown to degrade sulfonamide antibiotics, which share structural similarities with the sulfonamide portion of sulfacarbamide (B1682644). nih.gov The degradation of sulfonylureas can be carried out by a range of microorganisms including Talaromyces flavus LZM1, Methylopila sp. SD-1, Ochrobactrum sp. ZWS16, Staphylococcus cohnii ZWS13, Enterobacter ludwigii sp. CE-1, Phlebia sp. 606, and Bacillus subtilis LXL-7, which are capable of almost completely degrading these compounds. nih.gov The primary mechanism involves the hydrolysis of the bridge, leading to the inactivation of the herbicide. nih.gov

Table 1: Microorganisms Involved in Sulfonylurea Degradation

MicroorganismTypeReference
Talaromyces flavus LZM1Fungus nih.gov
Methylopila sp. SD-1Bacterium nih.gov
Ochrobactrum sp. ZWS16Bacterium nih.gov
Staphylococcus cohnii ZWS13Bacterium nih.gov
Enterobacter ludwigii sp. CE-1Bacterium nih.gov
Phlebia sp. 606Fungus nih.gov
Bacillus subtilis LXL-7Bacterium nih.gov
Pseudomonas stutzeriBacterium nih.gov

Identification and Characterization of Biotransformation Products

The identification of biotransformation products is crucial for understanding the degradation pathway and assessing the environmental impact of the parent compound. For sulfonylurea herbicides, cleavage of the sulfonylurea bridge typically yields a corresponding sulfonamide and a heterocyclic amine.

In the case of this compound, the expected primary biotransformation products from the cleavage of the sulfonylurea bridge would be p-aminobenzenesulfonamide and urea (B33335) . However, specific studies identifying and characterizing the biotransformation products of sulfacarbamide resulting from microbial degradation are limited in the available scientific literature.

Research on other sulfonamides, such as sulfamethoxazole (B1682508), has identified several degradation byproducts. For example, the degradation of sulfamethoxazole by the bacterium Sphingobacterium mizutaii LLE5 resulted in the identification of intermediates including sulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole, and aniline. nih.gov This indicates that the degradation pathways can be complex and may involve multiple steps beyond the initial cleavage.

Table 2: Potential Biotransformation Products of this compound

Parent CompoundPotential Primary Biotransformation Products
This compoundp-aminobenzenesulfonamide
Urea

Enzymatic Degradation Pathways in Environmental Microorganisms

The enzymatic degradation of sulfonamides, which are structurally related to one of the expected breakdown products of sulfacarbamide, often involves the action of sulfonamide-hydrolyzing enzymes. nih.gov These enzymes have been identified in bacteria such as Acinetobacter spp., Pseudomonas spp., and Klebsiella spp. nih.gov

While the specific enzymes responsible for the degradation of this compound have not been characterized, the study of other sulfonylureas provides insight into the potential enzymatic pathways. For instance, the degradation of sulfamethoxazole in microbial fuel cells has been linked to the activity of microbial communities enriched with bacteria like Achromobacter and Pseudomonas. rsc.org The enzymatic processes in these bacteria lead to the alteration of the chemical structure of the parent compound. rsc.org

Table 3: Enzymes Potentially Involved in Sulfonylurea Degradation

Enzyme ClassFunctionReference
HydrolasesCleavage of the sulfonylurea bridge nih.gov
OxidasesFurther degradation of metabolites nih.gov
DehydrogenasesFurther degradation of metabolites nih.gov
EsterasesFurther degradation of metabolites nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Sodium P Aminobenzenesulfonylurea

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analytical workflow for sodium p-aminobenzenesulfonylurea, providing the necessary separation from impurities and other components in a sample matrix.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of sulfonamides like this compound. nih.gov Its versatility is enhanced by a variety of detection modes, each offering distinct advantages.

UV-Vis and Photodiode Array (PDA) Detection: UV-Visible spectrophotometry is a widely used detection method in HPLC due to its simplicity and cost-effectiveness. igi-global.comewadirect.com For compounds with a suitable chromophore, like many sulfonamides, UV detectors can provide reliable quantification. rsc.orgresearchgate.net The use of a photodiode array (PDA) detector further enhances this capability by acquiring the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. capes.gov.br

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) offers superior selectivity and sensitivity, making it ideal for detecting low concentrations of sulfonamides. nih.govnih.gov This hyphenated technique is particularly valuable for complex matrices, as it can differentiate the target analyte from co-eluting impurities based on their mass-to-charge ratio. nih.gov Methods utilizing electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed for the analysis of sulfonamides. nih.gov

Table 1: HPLC Methods for Sulfonamide Analysis

HPLC Method Detector Application Key Findings Reference
HPLCUVDetermination of sulfacetamide (B1682645), sulfadiazine, and other sulfonamides in feed.Recoveries in the range of 78.2% to 105.5%. nih.gov
HPLCFluorescence Detector (FLD) with precolumn derivatizationMulti-residue analysis of sulfonamides in non-target feeds.Recoveries of 79.3–114.0% with good repeatability and reproducibility. nih.gov
UPLC-MS/MSTandem Mass SpectrometrySimultaneous determination of 24 sulfonamide antibiotics in instant pastries.Average recoveries of 67.6%–103.8% with low limits of detection (0.01–0.14 μg kg−1). nih.gov
HPLC-MS/MSTandem Mass SpectrometryAnalysis of sulfonamides in honey.Sensitive and selective method with a limit of detection of 0.5 to 10 ppb. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives or Degradation Products

While less common for the direct analysis of non-volatile compounds like this compound, Gas Chromatography (GC) can be employed for the analysis of its volatile derivatives or degradation products. nih.gov Derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. nih.gov GC coupled with a mass spectrometer (GC-MS) provides high-resolution separation and definitive identification of the resulting compounds. nih.govresearchgate.net For instance, a method involving derivatization with diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) has been developed for the GC-MS analysis of sulfonamides. nih.gov

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of sulfonamides. nih.gov It offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. grupobiomaster.com Various modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been successfully applied to sulfonamide analysis. nih.gov Coupling CE with mass spectrometry (CE-MS) further enhances its capabilities, providing highly selective detection. grupobiomaster.comresearchgate.net

Table 2: Capillary Electrophoresis Methods for Sulfonamide Analysis

CE Method Detection Application Key Findings Reference
CZEUV-VisDetermination of nine sulfonamides in meat and ground water.Significant improvement in limits of detection with large-volume sample stacking. researchgate.net
CZEUV (254 nm)Determination of eight sulfonamides in milk after dispersive solid-phase extraction.Good linear relationship (R² > 0.9902) and recoveries (60.52% to 110.91%). nih.gov
CE-MS/MSTandem Mass SpectrometryDetermination of four sulfonamide antibiotics in veterinary formulations.Fast analysis time (< 6 minutes) with low limits of detection (< 2.7 μg/L). grupobiomaster.com

Advanced Spectroscopic Quantification Techniques

Spectroscopic techniques provide alternative and often complementary approaches to chromatographic methods for the quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) has gained recognition as a primary analytical method for determining the purity and concentration of organic molecules, including pharmaceuticals. nih.govmestrelab.com Unlike chromatographic techniques, qNMR is a direct method that does not typically require a reference standard of the analyte itself, but rather an internal standard of known purity. intertek.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification. nih.govresearchgate.net Both 1H and 13C NMR can be utilized for structural confirmation and purity assessment. nih.gov qNMR is considered a powerful tool for the validation of other analytical methods and for the certification of reference materials. nih.gov

Advanced UV-Vis Spectrophotometry for Purity and Concentration Assessment

Advanced UV-Vis spectrophotometry remains a valuable tool for the assessment of purity and concentration of pharmaceutical compounds like this compound. igi-global.comewadirect.com The technique is based on the principle of light absorption by the analyte at a specific wavelength. researchgate.net Modern spectrophotometers, including those with diode array detectors, offer enhanced sensitivity and the ability to perform derivative spectroscopy, which can help to resolve overlapping spectral bands and improve the accuracy of quantification. igi-global.com UV-Vis spectrophotometry is frequently used for dissolution studies and to monitor the stability of drug substances by detecting degradation products that may have different absorption characteristics. hunterlab.comresearchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine two or more analytical methods, provide a powerful approach for the detailed analysis of chemical compounds. These integrated systems offer enhanced selectivity, sensitivity, and the ability to analyze complex mixtures, making them indispensable for modern analytical chemistry. The coupling of chromatographic separation techniques with mass spectrometry, in particular, has revolutionized the detection and quantification of trace-level substances and their transformation products in various matrices.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Environmental Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis of this compound and its environmental metabolites. nih.govjmb.or.kr This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov The use of LC-MS/MS is crucial for understanding the fate and behavior of sulfonamides in the environment, as many of their metabolites can also pose ecological risks. nih.gov

The initial step in LC-MS/MS analysis involves the chromatographic separation of the target analyte from the sample matrix. nih.gov Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov Tandem mass spectrometry allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, which provides a high degree of certainty in identification and quantification. nih.gov

Studies have demonstrated the effectiveness of LC-MS/MS for detecting sulfonamides and their acetylated metabolites in municipal wastewater. nih.gov For instance, an analytical method was developed and validated for the trace determination of four sulfonamides and three of their acetylated metabolites, achieving low limits of quantification (LOQ < 0.78 ng/L) and high precision. nih.gov The ability to monitor both the parent compounds and their metabolites is important for a comprehensive risk assessment, as metabolites can sometimes be converted back to the parent compound. nih.gov

The table below summarizes typical parameters for the LC-MS/MS analysis of sulfonamide derivatives.

ParameterTypical Value/Condition
Chromatography Column C18 reversed-phase
Mobile Phase Gradient of water with formic acid and acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific to the sulfonamide derivative
Product Ion (m/z) Specific to the sulfonamide derivative
Limit of Quantification (LOQ) Typically in the low ng/L to µg/L range

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile degradation products of this compound. While the parent compound itself is not sufficiently volatile for direct GC analysis, its degradation products, which may result from environmental processes such as photocatalysis, can often be analyzed by this method. researchgate.netresearchgate.net

A critical step in the GC-MS analysis of many polar degradation products is derivatization. mdpi.com This chemical modification process converts non-volatile compounds into more volatile derivatives suitable for GC analysis. A common derivatization technique is silylation, where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com

The degradation of sulfonamides can lead to the formation of various smaller, more volatile molecules. For example, the photocatalytic degradation of sulfonamides has been shown to produce a number of intermediates. researchgate.netmdpi.com GC-MS can be employed to separate and identify these products, providing valuable insights into the degradation pathways. The mass spectrometer fragments the eluting compounds into characteristic patterns, which can be compared against spectral libraries for identification. mdpi.com

The following table outlines typical parameters for the GC-MS analysis of volatile degradation products.

ParameterTypical Value/Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar
GC Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Splitless
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Detection Mass spectral library search and fragmentation pattern analysis

Sample Preparation Strategies for Complex Matrices (e.g., environmental samples)

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound in complex matrices such as environmental samples. nih.gov The primary goals of sample preparation are to isolate the analyte of interest from interfering matrix components and to pre-concentrate it to a level suitable for instrumental analysis. nih.gov The choice of sample preparation technique depends on the nature of the sample matrix, the physicochemical properties of the analyte, and the analytical method to be employed.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and purification of sulfonamides from aqueous samples. mdpi.comnih.gov This method relies on the partitioning of the analyte between a liquid sample and a solid sorbent material, typically packed in a cartridge or disk. mdpi.com SPE offers several advantages, including high recovery rates, significant reduction of matrix effects, and the ability to handle large sample volumes, which allows for lower detection limits. nih.gov

The selection of the appropriate SPE sorbent is crucial for achieving optimal extraction efficiency. For sulfonamides, which can exhibit different properties depending on the pH of the sample, mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balanced (HLB) sorbents are often employed. nih.govresearchgate.net The extraction process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent. mdpi.com Automated SPE systems can enhance the reproducibility and throughput of this process. nih.govyoutube.com

Key parameters for the development of an SPE method are summarized in the table below.

ParameterDescriptionTypical Conditions for Sulfonamides
Sorbent Type The solid material that retains the analyte.Mixed-Mode Cation Exchange (MCX), Hydrophilic-Lipophilic Balanced (HLB)
Sample pH Affects the ionization state of the analyte and its retention on the sorbent.Acidified to pH 2-4
Elution Solvent The solvent used to desorb the analyte from the sorbent.Methanol or acetonitrile, often with a modifier like ammonia (B1221849) or formic acid
Sample Volume The volume of the sample passed through the SPE cartridge.Can range from milliliters to liters, depending on the required concentration factor

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a traditional and fundamentally important sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.comunacademy.com This method is used to separate analytes from interfering substances by partitioning them into the solvent in which they are more soluble. unacademy.cominstructables.com

In the context of analyzing this compound and related compounds, LLE can be employed to extract these substances from aqueous samples into a water-immiscible organic solvent. mdpi.com The efficiency of the extraction can be influenced by factors such as the choice of organic solvent, the pH of the aqueous phase (which affects the ionization state and thus the solubility of the analyte), and the ionic strength of the sample. unacademy.com A variation of this technique, known as dispersive liquid-liquid microextraction (DLLME), has gained popularity due to its simplicity, speed, and low consumption of organic solvents. nih.gov In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent. nih.gov

The table below outlines key considerations for LLE procedures.

ParameterDescriptionTypical Conditions for Sulfonamides
Extraction Solvent The organic solvent into which the analyte is partitioned.Ethyl acetate, dichloromethane, or a mixture of solvents
Aqueous Phase pH Adjusted to optimize the partitioning of the analyte into the organic phase.Typically adjusted to be neutral or slightly acidic
Salting-Out Agent Addition of a salt to the aqueous phase to decrease the solubility of the analyte and enhance its transfer to the organic phase.Sodium chloride or sodium sulfate
Phase Separation The method used to separate the two liquid phases after extraction.Centrifugation or use of a separatory funnel

Emerging Research Frontiers and Future Perspectives

Novel Sustainable Synthetic Approaches for Sulfonylureas

The traditional synthesis of sulfonylureas has often involved the use of hazardous reagents such as phosgene (B1210022) and isocyanates, prompting the development of more environmentally friendly methods. Recent research has focused on green chemistry principles to create safer and more efficient synthetic routes.

A significant advancement is the development of metal-free, one-pot synthesis processes. These methods allow for the direct reaction of sulfonamides with amides in green solvents like dimethyl carbonate (DMC) at room temperature, resulting in good to excellent yields of sulfonylureas. tandfonline.comoup.com This approach avoids the need for isolating hazardous isocyanate intermediates and circumvents the use of toxic phosgene. tandfonline.comoup.com The process is characterized by its use of readily available and inexpensive starting materials, tolerance to air and moisture, and operational simplicity, making it a highly atom-economical and sustainable alternative. tandfonline.comoup.com

Another innovative and simple approach involves the reaction of various amines with diphenyl carbonate in an aqueous-organic medium to produce carbamates. These carbamates then react with different sulfonamides to yield sulfonylureas in excellent yields. rsc.orgfrontiersin.org This method also successfully avoids multistep protocols and the use of hazardous reagents. rsc.orgfrontiersin.org

Furthermore, water-assisted preparation of carbamates is being explored as a facile route to sulfonylurea synthesis. frontiersin.org Research into the synthesis of glycosylated sulfonylureas is also being conducted using non-hazardous and practical methods, such as those involving 4-dimethylaminopyridinium N-(arylsulfonyl) carbamoylide intermediates. nih.gov These sustainable approaches are not only environmentally benign but also offer practical advantages for the large-scale production of sulfonylureas for various applications.

Integration of Advanced Computational and Experimental Methodologies for Compound Design

The design of novel sulfonylurea derivatives with enhanced efficacy and specific properties is increasingly being driven by the integration of computational and experimental methodologies. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, has emerged as a powerful tool in this domain.

QSAR studies have been successfully employed to model the anti-hyperglycemic potency, toxicity, and plasma protein-binding abilities of sulfonylurea drugs. nih.govresearchgate.net By re-analyzing existing data and using multiple linear regression, researchers have been able to develop robust QSAR models that comply with the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Validation of (Q)SARs. nih.govresearchgate.net These models help in identifying the key molecular descriptors that influence the biological activity of the compounds, thereby guiding the design of new derivatives with improved therapeutic profiles.

Molecular modeling and computational docking studies are also being used to understand the interactions between sulfonylurea derivatives and their biological targets at a molecular level. acs.org For instance, the design of quinazoline-sulfonylurea hybrids as agonists for peroxisome proliferator-activated receptor gamma (PPARγ) and sulfonylurea receptor (SUR) has been guided by such computational approaches. acs.org These studies provide insights into the structural requirements for optimal binding and activity, enabling the rational design of more potent and selective compounds.

The use of 2D image-based QSAR approaches, such as Multivariate Image Analysis applied to QSAR (MIA-QSAR), has also shown promise in modeling the activity of sulfonylurea herbicides. nih.gov These models have demonstrated high predictive ability, comparable to that of 3D descriptor-based methods, and are considered a valuable tool for the design of novel herbicides. nih.gov The combination of these advanced computational techniques with experimental validation is accelerating the discovery and development of new sulfonylurea compounds for a wide range of applications.

Exploration of Material Science Applications for Sulfonylurea Derivatives

Beyond their well-established roles in medicine and agriculture, sulfonylurea derivatives are being explored for their potential in material science. Their unique structural features and ability to participate in various chemical interactions make them attractive candidates for the development of novel functional materials.

One area of exploration is the incorporation of sulfonylurea derivatives into polymers. Studies have investigated the effects of polymer-linked sulfonylurea derivatives, where the sulfonylurea moiety is coupled to a polymer backbone like dextran (B179266) or copolymerized with acrylamide. nih.gov While initial studies faced challenges with the stability of the conjugates, the development of stable polymer-sulfonylurea conjugates has opened up possibilities for creating materials with specific biological activities. nih.gov For example, sulfonylurea-incorporated copolymers have been shown to enhance insulin (B600854) secretion, suggesting their potential use in the development of bio-specific and stimulating polymers for biomedical applications. oup.com

The ability of sulfonylurea derivatives to act as ligands for metal ions is another promising avenue in material science. The sulfonamide group and other donor atoms within the sulfonylurea structure provide multiple coordination sites for transition metal ions like Cu+2. nih.gov The resulting metal complexes can exhibit interesting properties, including nuclease activity and SOD mimetic activity, making them potential candidates for the development of new therapeutic agents. nih.gov The coordination of the metal ion with the sulfonylurea ligand can significantly influence the reactivity and biological activity of the complex. nih.gov

Furthermore, the synthesis of novel sulfonylurea derivatives with specific functional groups is expanding their potential applications. For example, the introduction of aromatic or substituted aromatic rings to the pyrimidine (B1678525) ring of sulfonylurea derivatives has been shown to result in selective inhibitory activities against bacteria. mdpi.com This highlights the potential for designing sulfonylurea-based materials with tailored antimicrobial properties. As research in this area continues, it is expected that more diverse material science applications for sulfonylurea derivatives will be discovered, including their use as chemical intermediates for the synthesis of complex molecules and as key components in the fabrication of advanced functional materials.

Development of Advanced Sensing Technologies for Environmental Monitoring of Sulfonylureas

The widespread use of sulfonylurea herbicides in agriculture has raised concerns about their potential environmental impact, necessitating the development of sensitive and reliable methods for their detection and monitoring. Researchers are actively working on advanced sensing technologies that can provide rapid, on-site analysis of sulfonylureas in various environmental matrices.

Electrochemical sensors have emerged as a promising technology for the detection of sulfonylurea herbicides due to their potential for portability, high sensitivity, and rapid response times. frontiersin.orgnih.gov These sensors can be designed to be lightweight and convenient to use, making them suitable for on-site monitoring of soil and water contamination. frontiersin.orgnih.gov Graphene-based electrochemical biosensors, for instance, have been developed for the detection of glyphosate, a widely used herbicide, demonstrating the potential of this platform for monitoring other classes of herbicides like sulfonylureas. azonano.com

Optical biosensors also offer a highly sensitive approach for detecting water pollutants, including herbicides. nih.gov These sensors can provide valuable information about the concentration and kinetic behavior of analytes and are less susceptible to electrical or magnetic interference. nih.gov Techniques such as fluorescence, spectroscopy, and microscopy are being integrated into advanced sensor designs to enhance their accuracy and reliability. nih.gov For example, an enzyme sensor based on the inhibition of acetolactate synthase II (ALS) has been developed for the detection of sulfonylurea herbicides using an oxygen electrode. tandfonline.com

Immunoaffinity-based methods are another powerful tool for the selective extraction and enrichment of sulfonylureas from complex environmental samples. Immunoaffinity supports, prepared by immobilizing broad-specific anti-sulfonylurea antibodies in sol-gel glass, have been used for the quantitative enrichment of these compounds from water and food samples. nih.gov These supports can be coupled with analytical techniques like high-performance liquid chromatography (HPLC) with UV/diode array detection or tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification. nih.govyoutube.com

The development of paper-based and other low-cost sensor platforms is also a key area of research, aiming to provide affordable and user-friendly tools for environmental monitoring in resource-limited settings. These advanced sensing technologies are crucial for ensuring the responsible use of sulfonylurea herbicides and for protecting environmental and human health.

Q & A

Basic: What are the foundational analytical techniques for identifying and characterizing Sodium p-aminobenzenesulfonylurea in experimental settings?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can assess purity and detect impurities. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction (XRD) provides crystallographic data. These methods must be cross-validated with reference standards, and experimental conditions (e.g., solvent systems, column types) should align with literature protocols to ensure reproducibility .

Basic: How should researchers design a synthesis protocol for this compound to ensure reproducibility?

A robust synthesis protocol must include:

  • Stepwise documentation : Clearly outline reaction steps, including temperature, solvent ratios, and catalyst use (if applicable).
  • Purification methods : Specify recrystallization solvents or chromatography parameters (e.g., silica gel mesh size, eluent composition).
  • Quality control : Integrate in-process checks (e.g., Thin-Layer Chromatography (TLC) for reaction progress) and post-synthesis validation (e.g., melting point analysis, % yield calculations).
  • Safety protocols : Address handling precautions for sulfonamide intermediates, which may require inert atmospheres or controlled pH conditions.
    Refer to peer-reviewed synthetic routes for analogous sulfonamide compounds to avoid common pitfalls, such as undesired sulfonation byproducts .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental design, such as differences in cell lines, dosage ranges, or assay endpoints. To address this:

  • Meta-analysis framework : Use the PICOT (Population, Intervention, Comparison, Outcome, Time) framework to categorize studies and identify confounding variables .
  • Methodological calibration : Normalize data using standardized units (e.g., IC₅₀ values adjusted for cell viability assay types) and assess study quality via criteria like sample size adequacy and blinding protocols .
  • Contextual evaluation : Compare studies within similar biological models (e.g., in vitro vs. in vivo) and adjust for batch-to-batch compound variability through third-party purity verification .

Advanced: What experimental strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

Stability challenges in aqueous media require:

  • pH optimization : Conduct stability assays across a pH range (e.g., 4–9) to identify degradation thresholds. Buffered solutions (e.g., phosphate-buffered saline) are preferable.
  • Accelerated stability testing : Use elevated temperatures (40–60°C) to model degradation pathways and identify excipients (e.g., cyclodextrins) that enhance solubility without compromising stability.
  • Analytical validation : Employ UHPLC-MS to track degradation products and quantify half-life under physiological conditions. Cross-reference with Arrhenius equation predictions for shelf-life extrapolation .

Basic: What literature review strategies ensure comprehensive coverage of this compound’s pharmacological mechanisms?

  • Search strategy : Use databases like PubMed, SciFinder, and Web of Science with controlled vocabulary (e.g., MeSH terms: "sulfonamides/pharmacology," "enzyme inhibitors").
  • Inclusion/exclusion criteria : Filter studies by relevance to specific mechanisms (e.g., carbonic anhydrase inhibition) and exclude non-peer-reviewed sources.
  • Gap analysis : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize understudied areas, such as off-target effects or synergies with adjuvant therapies .

Advanced: How can researchers mitigate bias when interpreting conflicting toxicological data for this compound?

  • Bias assessment tools : Utilize the Risk Of Bias In Non-randomized Studies (ROBINS-I) tool to evaluate observational studies for selection or measurement bias .
  • Dose-response analysis : Re-analyze raw data (if accessible) to assess linearity vs. threshold effects.
  • Heterogeneity testing : Apply statistical models (e.g., I² statistic) to quantify variability across studies and determine if contradictions stem from methodological differences or true biological variance .

Basic: What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?

  • Detailed protocols : Include equipment specifications (e.g., centrifuge RPM, HPLC column dimensions), reagent lot numbers, and environmental conditions (e.g., humidity for hygroscopic compounds).
  • Data archiving : Use platforms like Zenodo or institutional repositories to share raw spectra, chromatograms, and statistical code.
  • Peer review : Pre-publish protocols on platforms like Protocols.io for community feedback before formal submission .

Advanced: How should researchers design a study to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Variable selection : Systematically modify substituents (e.g., sulfonylurea moiety, aromatic rings) and correlate changes with bioactivity using multivariate regression.
  • High-throughput screening : Employ automated platforms for parallel synthesis and bioactivity testing (e.g., 96-well plate assays).
  • Computational modeling : Use density functional theory (DFT) or molecular docking simulations to predict binding affinities and guide synthetic prioritization .

Basic: How can researchers validate the purity of this compound batches obtained from commercial suppliers?

  • Third-party testing : Submit samples for independent analysis via HPLC-UV/Vis and elemental analysis.
  • Certificates of Analysis (CoA) : Verify that CoAs include batch-specific data (e.g., residual solvent levels, heavy metal content) and align with pharmacopeial standards (e.g., USP-NF).
  • Stability testing : Conduct accelerated stability studies under ICH guidelines to assess degradation risks .

Advanced: What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical models?

  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
  • Bootstrap resampling : Assess confidence intervals for small-sample studies.
  • Mixed-effects models : Account for inter-animal variability in in vivo studies by including random effects for subjects and fixed effects for dosage groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.